ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15681134
InChI: InChI=1S/C14H19NO4S/c1-3-8-19-14(17)15-12-11(13(16)18-4-2)9-6-5-7-10(9)20-12/h3-8H2,1-2H3,(H,15,17)
SMILES:
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol

ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC15681134

Molecular Formula: C14H19NO4S

Molecular Weight: 297.37 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate -

Specification

Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
IUPAC Name ethyl 2-(propoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C14H19NO4S/c1-3-8-19-14(17)15-12-11(13(16)18-4-2)9-6-5-7-10(9)20-12/h3-8H2,1-2H3,(H,15,17)
Standard InChI Key OVJROZBSCRSJQK-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OCC

Introduction

Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. It features a unique bicyclic structure consisting of a thiophene ring fused with a cyclopentane ring, along with functional groups such as an ethyl ester and a propoxycarbonyl amino substituent. This compound is of interest in scientific research due to its potential therapeutic properties and applications in chemical synthesis and pharmaceutical development.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its IUPAC name.

  • Molecular Weight: 299.37 g/mol.

Structural Features

  • Bicyclic System: The compound contains a fused thiophene and cyclopentane ring system.

  • Functional Groups: Ethyl ester and propoxycarbonyl amino groups are present, contributing to its reactivity and solubility.

SMILES Notation

  • The SMILES notation for this compound is CCCOC(=O)Nc1c(C(=O)OCC)sc1, indicating the arrangement of atoms and bonds in the molecule.

Synthesis and Reaction Conditions

The synthesis of ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves several key steps:

  • Formation of the Cyclopenta[b]thiophene Ring: This typically requires careful control of reaction conditions such as temperature and pH.

  • Introduction of the Propoxycarbonyl Group: Esterification reactions are commonly used under acidic or basic conditions.

  • Confirmation of Structure: Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to verify the synthesized compound's structure.

Therapeutic Potential

  • Anti-inflammatory and Anticancer Properties: Compounds with similar structures have shown potential in modulating enzyme activity or receptor binding, which could lead to anti-inflammatory or anticancer effects.

Mechanism of Action

  • The compound's functional groups allow for hydrogen bonding and other non-covalent interactions with biological molecules, potentially influencing enzyme activity or receptor binding.

Comparison with Related Compounds

CompoundStructure FeaturesPotential Applications
Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylateBicyclic system with ethyl ester and propoxycarbonyl amino groupsPotential anti-inflammatory and anticancer properties
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateThiophene ring with ethyl ester and methyl groupsUseful in synthesizing biologically active heterocyclic compounds
Ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylateSimilar bicyclic structure without propoxycarbonyl groupPotential precursor for various chemical syntheses

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